molecular formula C5H8Cl2O2 B6318632 3,3-Dichloro-2,2-dimethylpropanoic acid CAS No. 64855-18-1

3,3-Dichloro-2,2-dimethylpropanoic acid

Cat. No.: B6318632
CAS No.: 64855-18-1
M. Wt: 171.02 g/mol
InChI Key: BESOJICOWPJPLC-UHFFFAOYSA-N
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Description

3,3-Dichloro-2,2-dimethylpropanoic acid (DCMPA) is an organic compound with a molecular formula of C5H9Cl2O2. It is a colorless, odorless solid that is soluble in water and organic solvents. DCMPA is a widely used industrial chemical, most notably in the production of polymers, synthetic rubbers, and pharmaceuticals. In addition, DCMPA has been studied extensively in scientific research as a potential therapeutic agent with a variety of applications.

Mechanism of Action

The exact mechanism of action of 3,3-Dichloro-2,2-dimethylpropanoic acid is not yet fully understood. However, it is known to interact with several proteins and enzymes associated with disease processes. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is associated with the development of Alzheimer’s disease. In addition, this compound has been found to interact with certain proteins involved in cancer cell growth and survival, and has been shown to inhibit the growth of certain types of cancer cells.
Biochemical and Physiological Effects
This compound has been found to interact with several biochemical and physiological processes, including the regulation of cell growth and survival, the regulation of gene expression, and the regulation of the immune system. In addition, this compound has been found to interact with several enzymes involved in metabolic processes, and has been shown to inhibit the activity of certain enzymes associated with the development of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 3,3-Dichloro-2,2-dimethylpropanoic acid in laboratory experiments has several advantages. It is relatively inexpensive, and is easily obtained from a variety of commercial sources. In addition, this compound is stable and can be stored for long periods of time without significant degradation. However, this compound can be toxic in high concentrations, and should be handled with care.

Future Directions

The potential therapeutic applications of 3,3-Dichloro-2,2-dimethylpropanoic acid are still being investigated, and there are a number of future directions for research. These include further investigation of the mechanisms of action of this compound, further exploration of its potential therapeutic applications, and the development of more effective and safer delivery methods. In addition, further research is needed to determine the optimal dosage and dosage forms of this compound for different therapeutic applications.

Synthesis Methods

3,3-Dichloro-2,2-dimethylpropanoic acid is typically synthesized through the reaction of 3-chloropropionic acid and dimethyl malonate. The reaction is catalyzed by an acid, such as sulfuric acid, and is typically performed at a temperature of 180°C. The reaction produces a mixture of this compound and 3-chloro-2,2-dimethylpropanoic acid. The mixture is then purified by distillation to produce pure this compound.

Scientific Research Applications

3,3-Dichloro-2,2-dimethylpropanoic acid has been studied extensively in scientific research as a potential therapeutic agent with a variety of applications. It has been studied as an anti-cancer agent, an inhibitor of enzymes associated with the development of Alzheimer’s disease, and as a potential treatment for certain types of epilepsy. In addition, this compound has been investigated as a potential anti-inflammatory agent, and as a possible treatment for certain viral infections.

Properties

IUPAC Name

3,3-dichloro-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2/c1-5(2,3(6)7)4(8)9/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESOJICOWPJPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074076
Record name Propanoic acid, 3,3-dichloro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64855-18-1
Record name 3,3-Dichloro-2,2-dimethylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64855-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3,3-dichloro-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064855181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3,3-dichloro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dichloro-2,2-dimethylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROPANOIC ACID, 3,3-DICHLORO-2,2-DIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYP45ATG9F
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